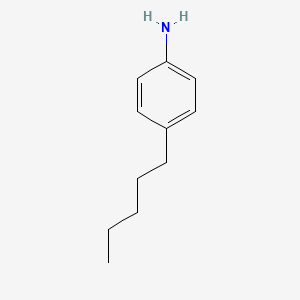

4-Pentylaniline

Cat. No. B1581728

Key on ui cas rn:

33228-44-3

M. Wt: 163.26 g/mol

InChI Key: DGFTWBUZRHAHTH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05382380

Procedure details

A reaction vessel was charged with 100 g of 4-pentylaniline and 600 ml of water, and 80 g of concentrated sulfuric acid was added dropwise with ice water cooling and stirring. A solution of 43 g of sodium nitrite in 80 ml of water was then added dropwise and the reaction was carried out at the same temperature for 2 hours with stirring whereby a diazonium salt solution was prepared. Another reaction vessel was charged with 38.5 g of cupric sulfate pentahydrate (CuSO4.5H2O ), 12.2g of copper powder, 70 g of sodium bromide and 600 ml of water. To the mixture were added at room temperature with stirring 18.5 g of concentrated sulfuric acid and then 4.5 g of sodium sulfite heptahydrate. The temperature of the resultant temperature was allowed to rise, and the previously prepared diazonium salt solution was added dropwise over a period of 1 hour under reflux with stirring, whereafter the mixture was subjected to reaction for a further period of 1 hour. The reaction liquid was cooled and then extracted with 1 l of hexane added. The resultant hexane solution was washed successively with water, aqueous caustic soda and water and then dried over Glauber's salt. The hexane was distilled off and the residue was distilled under reduced pressure to obtain 61.5 g (44%) of 4-pentylbromobenzene (b.p. 135°-142° C./ 15-17 mmHg).

Name

sodium sulfite heptahydrate

Quantity

4.5 g

Type

catalyst

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

sodium nitrite

Quantity

43 g

Type

reactant

Reaction Step Four

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

cupric sulfate pentahydrate

Quantity

38.5 g

Type

reactant

Reaction Step Six

Name

copper

Quantity

12.2 g

Type

catalyst

Reaction Step Six

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Yield

44%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:6]1[CH:12]=[CH:11][C:9](N)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].S(=O)(=O)(O)O.N([O-])=O.[Na+].[Br-:22].[Na+]>O.[Cu].O.O.O.O.O.O.O.S([O-])([O-])=O.[Na+].[Na+]>[CH2:1]([C:6]1[CH:12]=[CH:11][C:9]([Br:22])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3,4.5,8.9.10.11.12.13.14.15.16.17|

|

Inputs

Step One

|

Name

|

sodium sulfite heptahydrate

|

|

Quantity

|

4.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)([O-])[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC)C1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

sodium nitrite

|

|

Quantity

|

43 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

cupric sulfate pentahydrate

|

|

Quantity

|

38.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[Na+]

|

|

Name

|

copper

|

|

Quantity

|

12.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

18.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eight

[Compound]

|

Name

|

diazonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the mixture were added at room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring, whereafter the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was subjected to reaction for a further period of 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction liquid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 1 l of hexane

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

WASH

|

Type

|

WASH

|

|

Details

|

The resultant hexane solution was washed successively with water, aqueous caustic soda and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Glauber's salt

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The hexane was distilled off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC)C1=CC=C(C=C1)Br

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 61.5 g | |

| YIELD: PERCENTYIELD | 44% | |

| YIELD: CALCULATEDPERCENTYIELD | 44.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |